molecular formula C33H56N4O15 B13705427 Mal-amido-PEG8-val-gly

Mal-amido-PEG8-val-gly

Cat. No.: B13705427
M. Wt: 748.8 g/mol
InChI Key: FAODAGQUHQEXCK-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amido-PEG8-val-gly is a compound used primarily as an antibody-drug conjugate (ADC) linker. It consists of a maleimide group, a polyethylene glycol (PEG) chain for enhanced water solubility, and a valine-glycine (Val-Gly) dipeptide. The maleimide group is used to covalently bind free thiols on cysteine residues of proteins, while the Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell to allow for efficient payload delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG8-val-gly involves several steps:

    Formation of the PEG Chain: The PEG chain is synthesized through polymerization of ethylene oxide.

    Attachment of Maleimide Group: The maleimide group is attached to the PEG chain through a reaction with maleic anhydride.

    Incorporation of Val-Gly Dipeptide: The Val-Gly dipeptide is synthesized separately and then attached to the PEG-maleimide intermediate through peptide coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-val-gly undergoes several types of chemical reactions:

    Substitution Reactions: The maleimide group can undergo substitution reactions with thiol groups on cysteine residues.

    Cleavage Reactions: The Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiol-containing compounds, and the reactions are typically carried out under mild conditions (pH 7-8).

    Cleavage Reactions: The cleavage of the Val-Gly dipeptide occurs under physiological conditions within the lysosome, where cathepsin enzymes are present.

Major Products Formed

Scientific Research Applications

Mal-amido-PEG8-val-gly has a wide range of scientific research applications:

Mechanism of Action

Mal-amido-PEG8-val-gly exerts its effects through a series of molecular interactions:

Comparison with Similar Compounds

Mal-amido-PEG8-val-gly can be compared with other similar ADC linkers:

    Mal-amido-PEG4-val-gly: Similar structure but with a shorter PEG chain, leading to lower water solubility.

    Mal-amido-PEG12-val-gly: Longer PEG chain, providing higher water solubility but potentially affecting the stability of the linker.

    Mal-amido-PEG8-ala-gly: Uses alanine-glycine dipeptide instead of valine-glycine, which may affect the cleavage efficiency by cathepsin enzymes.

This compound is unique due to its optimal balance of water solubility, stability, and efficient cleavage by cathepsin enzymes, making it a preferred choice for ADC applications .

Biological Activity

Mal-amido-PEG8-val-gly is a specialized compound used primarily in the development of antibody-drug conjugates (ADCs). This compound features a cleavable 8-unit polyethylene glycol (PEG) linker, which is essential for enhancing the therapeutic efficacy of ADCs by improving their solubility and stability while facilitating targeted drug delivery to cancer cells.

This compound functions by linking a cytotoxic drug to an antibody that specifically targets cancer cells. The PEG moiety enhances the pharmacokinetics of the conjugate, allowing for prolonged circulation in the bloodstream and improved tumor accumulation. Once the ADC reaches the target cell, enzymatic cleavage occurs, releasing the active drug within the tumor microenvironment, thereby minimizing systemic toxicity.

In Vitro and In Vivo Studies

  • In Vitro Efficacy :
    • Studies have demonstrated that ADCs utilizing this compound show significant cytotoxic effects on various cancer cell lines. For instance, a study reported a 78% tumor inhibition in HCT-116 tumor-bearing mice when treated with MMAE-cRGD-Lipep-Ms compared to free MMAE and other formulations .
  • In Vivo Efficacy :
    • In vivo studies indicate that ADCs with this compound exhibit enhanced antitumor activity and improved survival rates in animal models. For example, mice treated with targeted micelles showed a survival increase from 34 days (saline) to 48 days when treated with modified ADCs .

Comparative Analysis with Other Linkers

The biological activity of this compound can be compared to other common PEG linkers used in ADCs. The following table summarizes key differences:

Linker Cleavability Tumor Targeting Circulation Time Toxicity
This compoundCleavableHighProlongedReduced
PEG4-Val-CitCleavableModerateModerateModerate
PEG8-AcidNon-cleavableLowShortHigher

Case Study 1: Antibody-Drug Conjugate Development

A recent study explored the development of an ADC using this compound linked to a potent cytotoxic agent. The results indicated that this conjugate was able to selectively target HER2-positive breast cancer cells, resulting in significant tumor regression in xenograft models.

Case Study 2: Enhanced Therapeutic Index

Another investigation evaluated the therapeutic index of this compound-based ADCs in comparison to traditional chemotherapy. The findings revealed that patients receiving the ADC experienced fewer side effects and improved quality of life metrics due to targeted delivery mechanisms.

Properties

Molecular Formula

C33H56N4O15

Molecular Weight

748.8 g/mol

IUPAC Name

2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1

InChI Key

FAODAGQUHQEXCK-YTTGMZPUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.